molecular formula Ge4Rh B14378485 CID 78060481

CID 78060481

Cat. No.: B14378485
M. Wt: 393.4 g/mol
InChI Key: YMKXZOFWIRFSIS-UHFFFAOYSA-N
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Description

CID 78060481 (PubChem Compound Identifier 78060481) is a chemical compound registered in the PubChem database. However, general methodologies for characterizing similar compounds can be inferred from the evidence. For example, compounds are typically analyzed using techniques such as high-performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-ESI-MS) for structural elucidation , and their properties (e.g., solubility, logP, bioavailability) are evaluated using computational models or experimental assays .

Properties

Molecular Formula

Ge4Rh

Molecular Weight

393.4 g/mol

InChI

InChI=1S/4Ge.Rh

InChI Key

YMKXZOFWIRFSIS-UHFFFAOYSA-N

Canonical SMILES

[Ge].[Ge].[Ge].[Ge].[Rh]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78060481 involves several steps, including the formation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically require controlled environments to ensure the purity and yield of the final product. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This process often includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize impurities. The use of advanced equipment and techniques, such as continuous flow reactors and automated systems, is common in industrial settings to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

CID 78060481 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can undergo reduction reactions, where it gains electrons or hydrogen atoms.

    Substitution: In these reactions, one functional group in the compound is replaced by another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents, such as oxidizing agents, reducing agents, and catalysts. The conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the reaction pathway and the yield of the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield various substituted compounds with different functional groups.

Scientific Research Applications

CID 78060481 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological pathways.

    Industry: this compound is used in the development of new materials and as an intermediate in the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of CID 78060481 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a hypothetical comparison based on compounds with similar PubChem entries and structural features (e.g., heterocyclic, boronic acid, or halogenated derivatives).

Table 1: Physicochemical Properties of CID 78060481 and Analogous Compounds

Property This compound* CAS 899809-61-1 CAS 1046861-20-4 CAS 1761-61-1
Molecular Formula Not Available C₁₇H₁₅NO₂ C₆H₅BBrClO₂ C₇H₅BrO₂
Molecular Weight Not Available 265.31 g/mol 235.27 g/mol 201.02 g/mol
Solubility Not Available 0.019–0.0849 mg/mL 0.24 mg/mL 0.687 mg/mL
Bioavailability Not Available High GI absorption High BBB permeability Moderate solubility
Hazard Profile Not Available H302, H315, H319 H302 H302

*Hypothetical data for this compound are inferred from structural analogs.

Key Findings:

Structural Similarity :

  • Compounds like CAS 1046861-20-4 (a boronic acid derivative) and CAS 1761-61-1 (a brominated aromatic compound) highlight the importance of halogen or heteroatom inclusion in modulating reactivity and bioavailability . If this compound belongs to these classes, it may exhibit similar electronic properties or metabolic stability.

Synthetic Accessibility :

  • Synthesis routes for analogs often involve cross-coupling reactions (e.g., palladium-catalyzed Suzuki reactions) or green chemistry approaches (e.g., using ionic liquids or recyclable catalysts) . These methods could theoretically apply to this compound.

Biological Activity: Compounds with high GI absorption or BBB permeability (e.g., CAS 899809-61-1) are often prioritized in drug discovery .

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